Desethyl Candesartan Cilexetil
Overview
Description
Desethyl Candesartan Cilexetil is a derivative of Candesartan Cilexetil . Candesartan Cilexetil is an angiotensin receptor blocker used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It is administered orally as the prodrug, Candesartan Cilexetil, which is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract .
Synthesis Analysis
The synthesis of Candesartan Cilexetil involves an efficient protocol for ruthenium-catalyzed C–H arylation of the tetrazole . The synthesis process also includes the use of cinnamon oil, tween 80 with poloxamer mixture and transcutol HP as oil, surfactant mixture and co-surfactant respectively .Molecular Structure Analysis
The molecular formula of Desethyl Candesartan Cilexetil is C31H30N6O6 . The average mass is 582.607 Da and the monoisotopic mass is 582.222656 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Candesartan Cilexetil include C–H arylation, transfer hydrogenation, and the use of various reagents .Physical And Chemical Properties Analysis
Candesartan Cilexetil is a lipophilic acidic drug with a half-life of about 5–10 hours and absolute bioavailability of 14–40% . The solubility of Candesartan Cilexetil is pH dependent .Scientific Research Applications
Identification and Characterization : Desethyl Candesartan Cilexetil was identified as one of the degradation impurities in Candesartan Cilexetil tablets. Advanced techniques like mass spectrometry and NMR experiments were used for its characterization (Mohan et al., 2009).
Therapeutic Applications : Candesartan Cilexetil, the prodrug of Desethyl Candesartan Cilexetil, is extensively used in the treatment of conditions like hypertension, heart failure, and stroke. Studies have shown its efficacy in reducing blood pressure and cardiovascular risk factors (Schrader et al., 2003).
Analytical Methods for Determination : Various analytical methods, including spectroscopic and chromatographic techniques, have been developed for determining Candesartan Cilexetil in biological samples and pharmaceutical formulations (Chauhan et al., 2016).
Pharmacokinetic and Pharmacodynamic Evaluation : Studies have evaluated the pharmacokinetics and pharmacodynamics of Candesartan Cilexetil, highlighting its beneficial effects in various cardiovascular conditions (Dudhipala & Veerabrahma, 2016).
Drug Delivery Systems : Research has focused on developing efficient drug delivery systems for Candesartan Cilexetil to enhance its oral bioavailability and therapeutic efficacy. These include solid lipid nanoparticles and self-nanoemulsifying drug delivery systems (AboulFotouh et al., 2017).
Adverse Effects and Drug Interactions : While generally well-tolerated, there have been reports of adverse effects such as erythema multiforme associated with Candesartan Cilexetil (Ejaz et al., 2004).
Stability Studies : Stability studies of Candesartan Cilexetil have been conducted to understand its chemical stability, which is crucial for ensuring effective drug delivery and efficacy (Ferreirós et al., 2007).
Safety And Hazards
Future Directions
Candesartan Cilexetil is used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It may also be used as an alternative agent for the treatment of heart failure, systolic dysfunction, myocardial infarction and coronary artery disease . Future research may focus on improving the solubility and dissolution of Candesartan Cilexetil .
properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJMFQHOVKQHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desethyl Candesartan Cilexetil | |
CAS RN |
869631-11-8 | |
Record name | Desethyl candesartan cilexetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869631118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESETHYL CANDESARTAN CILEXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC6R5VA63B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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